molecular formula C19H24N4O2S B3020191 N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine CAS No. 2380176-98-5

N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine

Cat. No. B3020191
CAS RN: 2380176-98-5
M. Wt: 372.49
InChI Key: IOUKHRHGAQKWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine, also known as CPPP, is a synthetic compound that has gained attention in the scientific community for its potential use in treating various diseases. CPPP is a piperidine-based compound that has a cyclopropyl group and a pyrimidine ring attached to it. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism Of Action

N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine exerts its therapeutic effects by interacting with various molecular targets, including kinases, enzymes, and receptors. N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a kinase that is involved in cell cycle regulation. Inhibition of CDK2 activity leads to cell cycle arrest and apoptosis. N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. Inhibition of acetylcholinesterase leads to increased levels of acetylcholine, which improves memory and learning. N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine has also been found to activate the adenosine A1 receptor, which is involved in neuroprotection.
Biochemical and Physiological Effects:
N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of acetylcholinesterase activity, and activation of the adenosine A1 receptor. N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine has also been found to increase the levels of reactive oxygen species (ROS) and induce oxidative stress, which may contribute to its cytotoxic effects.

Advantages And Limitations For Lab Experiments

One advantage of using N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine in lab experiments is its specificity towards molecular targets, which allows for precise modulation of cellular processes. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for neuroprotective therapy. However, one limitation of using N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine in lab experiments is its potential cytotoxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine, including the development of more efficient synthesis methods, the identification of new molecular targets, and the evaluation of its therapeutic potential in various diseases. Future research may also focus on the optimization of N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine's pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its potential side effects. Additionally, the development of N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine derivatives may lead to the discovery of new compounds with improved therapeutic properties.

Synthesis Methods

N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine can be synthesized using various methods, including the reaction of 1-(4-methylphenyl)piperidin-4-amine with cyclopropyl methyl ketone in the presence of a base, followed by the reaction with 4-chloropyrimidine-5-carboxylic acid. Another method involves the reaction of 1-(4-methylphenyl)piperidin-4-amine with cyclopropyl isocyanate, followed by the reaction with 4-chloropyrimidine-5-carboxylic acid. Both methods have been found to yield N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine in good yields.

Scientific Research Applications

N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine has been found to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In Alzheimer's disease, N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning. In Parkinson's disease, N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine has been found to protect dopaminergic neurons from degeneration, making it a potential candidate for neuroprotective therapy.

properties

IUPAC Name

N-cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-15-2-6-18(7-3-15)26(24,25)22-12-9-17(10-13-22)23(16-4-5-16)19-8-11-20-14-21-19/h2-3,6-8,11,14,16-17H,4-5,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUKHRHGAQKWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine

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